molecular formula C11H5Cl2N3O2 B8523953 5-Cyano-1-(2,6-dichlorophenyl)uracil

5-Cyano-1-(2,6-dichlorophenyl)uracil

Cat. No. B8523953
M. Wt: 282.08 g/mol
InChI Key: RHSBVODLXDCFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297297

Procedure details

2,6-Dichloroaniline and α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide in ethanol is refluxed 3 days and hexane added to prepare α-cyano-β-(2,6-dichloroanilino)-N-ethoxycarbonylacrylamide, which is cyclized by heating in tetralin to yield 5-cyano-1-(2,6-dichlorophenyl)uracil, m.p. 273°-274.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-cyano-β-(2,6-dichloroanilino)-N-ethoxycarbonylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(Cl)C=1N.C(C(=COCC)C(NC(OCC)=O)=O)#N.CCCCCC.[C:31]([C:33](=[CH:42][NH:43][C:44]1[C:49]([Cl:50])=[CH:48][CH:47]=[CH:46][C:45]=1[Cl:51])[C:34]([NH:36][C:37](OCC)=[O:38])=[O:35])#[N:32]>C(O)C.C1C2C(=CC=CC=2)CCC1>[C:31]([C:33]1[C:34](=[O:35])[NH:36][C:37](=[O:38])[N:43]([C:44]2[C:49]([Cl:50])=[CH:48][CH:47]=[CH:46][C:45]=2[Cl:51])[CH:42]=1)#[N:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=COCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
α-cyano-β-(2,6-dichloroanilino)-N-ethoxycarbonylacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=CNC1=C(C=CC=C1Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=C(C=CC=C1Cl)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.